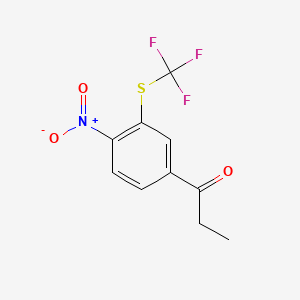
1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C10H8F3NO3S and a molecular weight of 279.24 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 4-nitro-3-(trifluoromethylthio)benzaldehyde with a suitable propanone derivative under specific reaction conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one.
Scientific Research Applications
1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group and trifluoromethylthio group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Nitro-3-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the propanone moiety.
1-(4-Nitro-3-(trifluoromethylthio)phenyl)ethanone: This compound has an ethanone moiety instead of a propanone moiety.
1-(4-Nitro-3-(trifluoromethylthio)phenyl)butan-1-one: This compound has a butanone moiety, making it longer than the propanone derivative. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8F3NO3S |
|---|---|
Molecular Weight |
279.24 g/mol |
IUPAC Name |
1-[4-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F3NO3S/c1-2-8(15)6-3-4-7(14(16)17)9(5-6)18-10(11,12)13/h3-5H,2H2,1H3 |
InChI Key |
AJYCYAYWMDHEAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


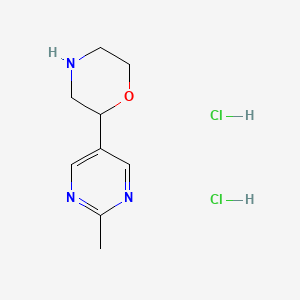
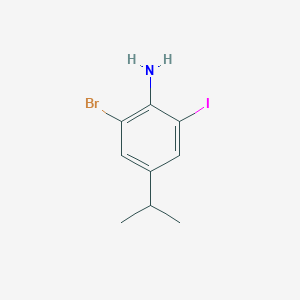
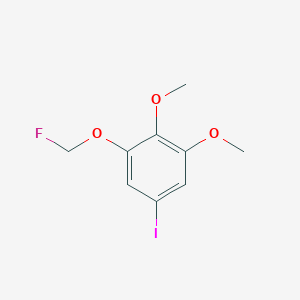
![(3R,4AR,11BS)-Methyl 11B-benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxylate](/img/structure/B14042315.png)
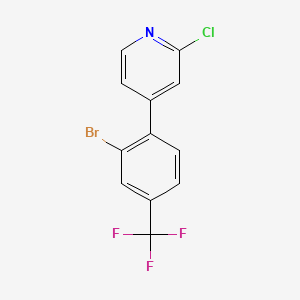
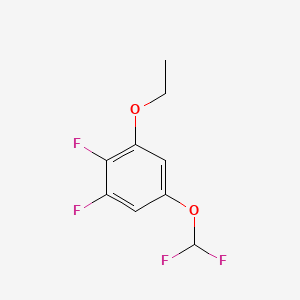
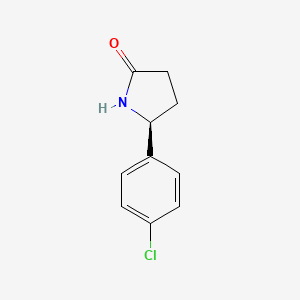
![(1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042328.png)
![7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one](/img/structure/B14042337.png)
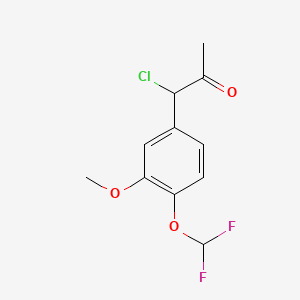
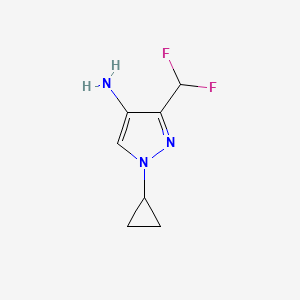
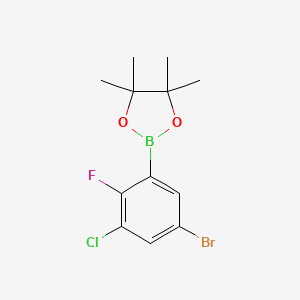
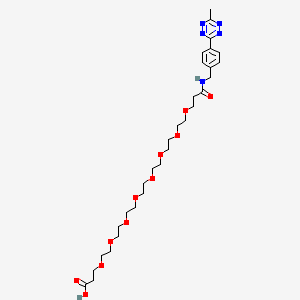
![[(4R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14042371.png)
